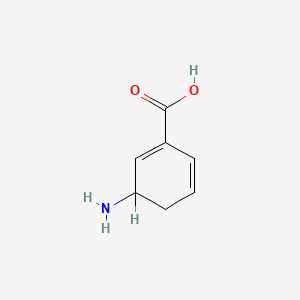

1,5-Cyclohexadiene-1-carboxylic acid, 3-amino-

描述

1,5-Cyclohexadiene-1-carboxylic acid, 3-amino- is a hypothetical or less-studied cyclohexadiene derivative featuring a conjugated diene system, a carboxylic acid group at position 1, and an amino (-NH₂) substituent at position 3.

属性

IUPAC Name |

3-aminocyclohexa-1,5-diene-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2/c8-6-3-1-2-5(4-6)7(9)10/h1-2,4,6H,3,8H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCECZXZHXZYFFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CC(=CC1N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50991535 | |

| Record name | 3-Aminocyclohexa-1,5-diene-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50991535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71225-88-2 | |

| Record name | Isogabaculine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071225882 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Aminocyclohexa-1,5-diene-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50991535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions: 1,5-Cyclohexadiene-1-carboxylic acid, 3-amino- can be synthesized through several methods. One common approach involves the Diels-Alder reaction, where a diene and a dienophile react to form a six-membered ring. The specific conditions for this reaction typically include elevated temperatures and the presence of a catalyst to facilitate the cycloaddition process .

Industrial Production Methods: Industrial production of 1,5-Cyclohexadiene-1-carboxylic acid, 3-amino- may involve large-scale Diels-Alder reactions, followed by purification steps such as recrystallization or chromatography to isolate the desired product. The exact methods can vary depending on the scale and desired purity of the compound.

化学反应分析

Types of Reactions: 1,5-Cyclohexadiene-1-carboxylic acid, 3-amino- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions) can facilitate substitution reactions.

Major Products:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of substituted cyclohexadiene derivatives.

科学研究应用

Organic Synthesis

1,5-Cyclohexadiene-1-carboxylic acid, 3-amino- serves as a crucial building block in organic synthesis. It can be utilized to create more complex molecules through various chemical reactions such as:

- Oxidation : The compound can be oxidized to form corresponding ketones or aldehydes.

- Reduction : Reduction reactions can convert the carboxylic acid group into an alcohol.

- Substitution : The amino group can participate in substitution reactions with other functional groups.

Research has indicated that 1,5-Cyclohexadiene-1-carboxylic acid, 3-amino- may exhibit biological activity relevant to enzyme interactions. Its structure allows it to form hydrogen bonds with biological molecules, potentially influencing their function.

Medicinal Chemistry

The compound is being investigated for its potential therapeutic properties. Studies have focused on its role as a lead compound in drug development, particularly in targeting specific pathways associated with diseases such as cancer.

Data Table: Chemical Reactions Involving 1,5-Cyclohexadiene-1-carboxylic acid, 3-amino-

| Reaction Type | Description | Common Reagents | Products |

|---|---|---|---|

| Oxidation | Converts to ketones or aldehydes | Potassium permanganate (KMnO4), Chromium trioxide (CrO3) | Ketones/Aldehydes |

| Reduction | Converts carboxylic acid to alcohol | Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4) | Alcohols |

| Substitution | Amino group replaced by other groups | Halogens (Cl, Br), Nucleophiles (OH-) | Substituted derivatives |

Case Study 1: Anticancer Potential

A recent study explored the anticancer properties of cyclohexane derivatives, including 1,5-Cyclohexadiene-1-carboxylic acid, 3-amino-. Using quantitative structure–activity relationship (QSAR) modeling and molecular docking techniques, researchers identified that modifications to the cyclohexane structure could enhance inhibitory activity against non-small-cell lung cancer cells. In vitro trials indicated promising results for compounds derived from this structure as potential anticancer agents .

Case Study 2: Enzyme Interaction Studies

Another investigation focused on the interaction of 1,5-Cyclohexadiene-1-carboxylic acid, 3-amino- with specific enzymes involved in metabolic pathways. The study demonstrated that the compound could modulate enzyme activity through competitive inhibition mechanisms. This finding opens avenues for further research into its role in metabolic regulation and therapeutic applications .

作用机制

The mechanism of action of 1,5-Cyclohexadiene-1-carboxylic acid, 3-amino- involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound’s ability to undergo various chemical reactions allows it to participate in metabolic pathways and exert its effects at the molecular level.

相似化合物的比较

Chorismic Acid

Structure : Chorismic acid (1,5-Cyclohexadiene-1-carboxylic acid, 3-[(1-carboxyethenyl)oxy]-4-hydroxy-) shares the 1,5-cyclohexadiene core but differs in substituents: a carboxyethenyl ether at position 3 and a hydroxyl group at position 4 .

Molecular Formula : C₁₀H₁₀O₆ (MW: 226.18 g/mol).

Key Properties :

- Central intermediate in the shikimate pathway, critical for biosynthesis of aromatic amino acids and folate precursors.

- High polarity due to multiple oxygen-containing groups, influencing solubility and enzymatic interactions.

Contrast with Target Compound : - The amino group in the target compound may enhance nucleophilic reactivity compared to chorismic acid’s ether and hydroxyl groups.

- Reduced molecular weight (inferred: ~139 g/mol for target vs. 226 g/mol for chorismic acid) suggests differences in pharmacokinetics.

3-Hydroxy-4-Oxo-1,5-Cyclohexadiene-1-Carboxylic Acid

Structure : Features a hydroxyl group at position 3 and a ketone at position 4 .

Molecular Formula : C₇H₆O₄ (MW: 154.12 g/mol).

Key Properties :

- Used in synthetic chemistry for constructing polycyclic frameworks.

- The ketone and hydroxyl groups enable keto-enol tautomerism, unlike the amino group in the target compound. Contrast:

- The amino group in the target compound could participate in Schiff base formation or hydrogen bonding, absent in this analog.

1-Aminocyclobutane-1-carboxylic Acid (ACBC)

Structure: A cyclobutane ring with amino and carboxylic acid groups at position 1 . Molecular Formula: C₅H₉NO₂ (MW: 115.13 g/mol). Key Properties:

- Demonstrated tumor-targeting properties in preclinical studies, attributed to amino acid transporter uptake.

- Rapid blood clearance and low toxicity.

Contrast : - The cyclohexadiene core in the target compound may confer π-π stacking capabilities absent in ACBC’s saturated ring.

- Larger size (inferred MW ~139 g/mol) might alter biodistribution compared to ACBC.

Data Table: Structural and Functional Comparison

Research Findings and Implications

- Reactivity: The amino group in the target compound could facilitate reactions like acylation or coordination chemistry, distinct from chorismic acid’s ether-linked carboxyethenyl group .

- Synthetic Utility: Compared to 3-hydroxy-4-oxo-analogs, the amino group offers divergent reactivity for constructing nitrogen-containing heterocycles .

生物活性

1,5-Cyclohexadiene-1-carboxylic acid, 3-amino- is a compound of interest in the field of organic chemistry and medicinal applications. Its structural features suggest potential biological activities that warrant investigation. This article explores the biological activity of this compound, focusing on its synthesis, biological properties, and applications in various fields.

Chemical Structure and Properties

The molecular formula of 1,5-Cyclohexadiene-1-carboxylic acid, 3-amino- is . The compound features a cyclohexadiene ring with a carboxylic acid and an amino group, which may contribute to its reactivity and biological interactions.

Synthesis

The synthesis of 1,5-Cyclohexadiene-1-carboxylic acid, 3-amino- typically involves several steps:

- Starting Materials : The synthesis often begins with cyclohexadiene derivatives or substituted benzoic acids.

- Reagents : Common reagents include lithium in liquid ammonia for reductions and various coupling agents for amine functionalities.

- Methodology : Techniques such as hypochlorite-mediated degradation or reductive opening of lactone rings are utilized to obtain the desired product .

Antioxidant Properties

Research indicates that compounds similar to 1,5-Cyclohexadiene-1-carboxylic acid exhibit antioxidant activity. Antioxidants are crucial in preventing oxidative stress in biological systems. The presence of the amino group may enhance electron donation capabilities, contributing to radical scavenging activities .

Enzyme Interaction

1,5-Cyclohexadiene derivatives have been studied for their interactions with enzymes such as carboxylesterases. These enzymes play a significant role in the metabolism of various substrates, including pharmaceuticals. The unique structure of cyclohexadiene allows it to act as a substrate or inhibitor for specific enzyme pathways .

Case Studies

Several studies have highlighted the biological relevance of similar compounds:

- Study on Enantioselectivity :

- Antioxidant Evaluation :

Applications

The applications of 1,5-Cyclohexadiene-1-carboxylic acid extend across various fields:

- Pharmaceuticals : Its derivatives are utilized in synthesizing drugs that target specific biological pathways.

- Agricultural Chemicals : The compound may serve as a precursor for agrochemicals designed to enhance crop protection.

- Nutraceuticals : Due to its antioxidant properties, it may be included in formulations aimed at improving health outcomes related to oxidative stress .

常见问题

Q. Methodological Considerations :

- Catalyst Selection : Lewis acids improve regioselectivity but require anhydrous conditions.

- Purification : Reverse-phase HPLC or silica gel chromatography ensures high purity (>95%).

- Yield Optimization : Reaction kinetics studies (e.g., time-temperature profiles) can identify ideal conditions .

How can computational chemistry predict the electronic properties and reactivity of 1,5-Cyclohexadiene-1-carboxylic acid, 3-amino-?

Advanced Research Question

Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) incorporating exact exchange terms provides accurate predictions of molecular orbitals, charge distribution, and reaction pathways. For example:

Basic Research Question

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies substituent positions (e.g., amino group at C3, carboxylic acid at C1). For example, the carboxylic proton appears as a singlet near δ 12.5 ppm .

- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (139.15 g/mol) and fragmentation patterns.

- Chromatography : HPLC with UV detection (λ ~250 nm) monitors purity and reaction progress .

Methodological Note : Coupling NMR with 2D techniques (e.g., COSY, HSQC) resolves overlapping signals in complex mixtures.

How can researchers resolve contradictions in reported reaction yields under varying conditions?

Advanced Research Question

Discrepancies in yields often arise from differences in reaction parameters (e.g., solvent polarity, catalyst loading). Systematic approaches include:

- Design of Experiments (DoE) : Multivariate analysis (e.g., factorial design) isolates critical factors (temperature, pH) .

- Kinetic Profiling : In-situ monitoring via FTIR or Raman spectroscopy tracks intermediate formation and reaction completion .

- Side-Reaction Analysis : Byproduct identification via GC-MS or LC-MS guides optimization (e.g., minimizing hydrolysis of the carboxylic acid group) .

Example : A study found that yields dropped from 75% to 40% in polar aprotic solvents due to competing hydration pathways .

What role does the amino group play in the biological activity of this compound?

Advanced Research Question

The amino group facilitates hydrogen bonding with biological targets (e.g., enzyme active sites). For instance:

- Enzyme Inhibition : Molecular docking studies suggest interactions with bacterial dihydrofolate reductase (DHFR), analogous to chorismic acid derivatives .

- pH-Dependent Behavior : Protonation at physiological pH (pKa ~9.5) enhances solubility and membrane permeability .

Methodological Insight : Isothermal titration calorimetry (ITC) quantifies binding affinities, while site-directed mutagenesis validates target engagement .

How does the compound’s conjugation system influence its spectroscopic and redox properties?

Advanced Research Question

The 1,5-cyclohexadiene core enables π-π* transitions (UV-Vis absorbance at ~280 nm) and redox activity:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。